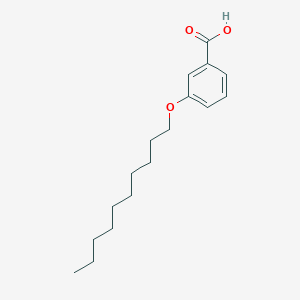

3-(Decyloxy)benzoic acid

説明

Structure

3D Structure

特性

CAS番号 |

79785-46-9 |

|---|---|

分子式 |

C17H26O3 |

分子量 |

278.4 g/mol |

IUPAC名 |

3-decoxybenzoic acid |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-13-20-16-12-10-11-15(14-16)17(18)19/h10-12,14H,2-9,13H2,1H3,(H,18,19) |

InChIキー |

GQQMIUHFDWGLCQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCOC1=CC=CC(=C1)C(=O)O |

製品の起源 |

United States |

Synthetic Methodologies for 3 Decyloxy Benzoic Acid and Analogues

General Strategies for Aromatic Carboxylic Acid Synthesis

The formation of a benzoic acid core is a fundamental transformation in organic synthesis. Several general methods can be adapted to produce the parent structure of the target compound.

A common route to aromatic carboxylic acids is the oxidation of an alkyl group attached to the benzene (B151609) ring. richmond.edudtic.mil This method typically employs strong oxidizing agents to convert the alkyl side-chain into a carboxyl group. richmond.edu For a compound like 3-(decyloxy)benzoic acid, this would conceptually involve the oxidation of a precursor such as 3-decyloxy-1-alkylbenzene.

The reaction is robust and can be carried out with various oxidizing agents, with potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) being among the most common. dtic.milvulcanchem.com The alkylbenzene is typically heated under reflux with an alkaline solution of KMnO₄. richmond.edu During the reaction, the purple permanganate ion (Mn⁷⁺) is reduced, often forming a brown precipitate of manganese dioxide (MnO₂). richmond.edu A subsequent acidification step is required to protonate the resulting carboxylate salt to yield the final carboxylic acid. richmond.edu

Table 1: Typical Conditions for Oxidation of Alkylbenzenes

| Parameter | Condition | Source |

|---|---|---|

| Oxidizing Agent | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | dtic.milvulcanchem.com |

| Reaction Medium | Alkaline aqueous solution, often with a co-solvent | richmond.edugoogle.com |

| Temperature | Heat, typically reflux | richmond.edu |

| Work-up | Acidification (e.g., with HCl) | richmond.edu |

It is important to note that the benzylic position must contain at least one hydrogen for the oxidation to proceed. wikipedia.org Therefore, tertiary alkyl substituents are resistant to this type of oxidation. wikipedia.org

The hydrolysis of aromatic nitriles (cyanobenzenes) provides another reliable pathway to benzoic acids. rsc.orgnih.gov This transformation can be performed under either acidic or basic conditions. rsc.orgchemistnotes.com The reaction proceeds through a benzamide (B126) intermediate, which is then further hydrolyzed to the corresponding benzoic acid. byjus.com

For the synthesis of this compound, this would necessitate the prior synthesis of 3-(decyloxy)benzonitrile. The hydrolysis step involves heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) or a base (e.g., NaOH). rsc.orgchemistnotes.com The choice of acidic or basic conditions can influence the reaction rate and yield. ajol.info

Table 2: Conditions for Hydrolysis of Benzonitriles

| Condition | Reagents | Intermediate | Source |

|---|---|---|---|

| Acidic | Water (H₂O), Strong Acid (e.g., H⁺) | Benzamide | rsc.orgchemistnotes.com |

| Basic | Water (H₂O), Strong Base (e.g., OH⁻) | Benzamide | rsc.orgbyjus.com |

A powerful method for forming carbon-carbon bonds, the carboxylation of a Grignard reagent, is a well-established route to carboxylic acids. ajol.infomdpi.com This process involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide (CO₂), typically in the form of dry ice, followed by an acidic work-up. pressbooks.pubresearchgate.net

To synthesize this compound via this method, one would first need to prepare the corresponding Grignard reagent, 3-(decyloxy)phenylmagnesium halide, from a 3-(decyloxy)halobenzene. This organometallic intermediate then acts as a potent nucleophile, attacking the electrophilic carbon of CO₂ to form a magnesium carboxylate salt. mdpi.comresearchgate.net Subsequent protonation with a strong aqueous acid liberates the desired carboxylic acid. mdpi.compressbooks.pub A significant limitation of this method is the incompatibility of Grignard reagents with acidic protons or reactive functional groups within the same molecule. researchgate.netthieme-connect.com

Table 3: General Steps for Grignard Carboxylation

| Step | Procedure | Intermediate | Source |

|---|---|---|---|

| 1. Formation | Reaction of an aryl halide with magnesium metal in an ether solvent. | Arylmagnesium halide (Grignard reagent) | pressbooks.puborganic-chemistry.org |

| 2. Carboxylation | Reaction of the Grignard reagent with solid CO₂ (dry ice). | Halomagnesium carboxylate salt | mdpi.comthieme-connect.com |

| 3. Protonation | Treatment with a strong aqueous acid (e.g., HCl). | Carboxylic acid | mdpi.compressbooks.pub |

Targeted Synthesis of Alkoxy-Substituted Benzoic Acids

The most direct and efficient synthesis of this compound involves the introduction of the decyloxy chain onto a pre-existing benzoic acid framework. This is typically achieved by protecting the carboxylic acid group as an ester, performing the alkylation, and then deprotecting to reveal the final product.

The ether linkage in this compound is most commonly formed by the alkylation of a phenolic hydroxyl group. This strategy starts with a 3-hydroxybenzoic acid derivative.

The Williamson ether synthesis is the cornerstone reaction for preparing ethers and is highly applicable for synthesizing this compound. wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion. chemistnotes.commasterorganicchemistry.com

In the context of this compound synthesis, the standard procedure is as follows:

Esterification : The starting material, 3-hydroxybenzoic acid, is first converted to its methyl or ethyl ester (e.g., methyl 3-hydroxybenzoate). rasayanjournal.co.in This protects the acidic carboxylic group from reacting with the base used in the subsequent step. This esterification can be achieved using methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. rsc.org

Alkylation : The methyl 3-hydroxybenzoate is then treated with a decyl halide, such as 1-bromodecane, in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetone, acetonitrile, or dimethylformamide (DMF). rsc.orgmdpi.comevitachem.com The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the primary alkyl halide, displacing the bromide and forming the decyl ether linkage. This results in the formation of methyl 3-(decyloxy)benzoate. evitachem.com The reaction is typically conducted at elevated temperatures (50-100 °C) for several hours. wikipedia.orgbyjus.com

Hydrolysis : The final step is the saponification (hydrolysis) of the methyl ester back to the carboxylic acid. evitachem.com This is usually accomplished by refluxing the methyl 3-(decyloxy)benzoate with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of methanol and water. prepchem.com After the reaction is complete, the mixture is acidified with a strong acid like HCl to precipitate the final product, this compound. prepchem.com

This sequential approach of esterification, Williamson ether synthesis, and hydrolysis is a highly effective and widely documented strategy for producing various alkoxy-substituted benzoic acids. rsc.orgmdpi.comrasayanjournal.co.inprepchem.com

Table 4: Reaction Sequence for the Synthesis of this compound

| Step | Starting Material | Reagents | Product | Typical Conditions | Source |

|---|---|---|---|---|---|

| 1. Esterification | 3-Hydroxybenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-hydroxybenzoate | Reflux | rasayanjournal.co.inrsc.org |

| 2. Alkylation | Methyl 3-hydroxybenzoate | 1-Bromodecane, K₂CO₃ | Methyl 3-(decyloxy)benzoate | Acetone or DMF, Reflux (50-100°C) | wikipedia.orgrsc.orgevitachem.com |

| 3. Hydrolysis | Methyl 3-(decyloxy)benzoate | NaOH or KOH, Methanol/Water | this compound | Reflux, then acidify with HCl | evitachem.comprepchem.com |

Alkylation Approaches via Phenolic Hydroxyl Groups

Ester Hydrolysis for Carboxylic Acid Moiety Formation

A common and effective method for the formation of the carboxylic acid group in this compound is through the hydrolysis of its corresponding ester precursor. prepchem.comrasayanjournal.co.inmasterorganicchemistry.com This reaction, known as saponification when carried out under basic conditions, involves the cleavage of the ester bond. masterorganicchemistry.comlibretexts.org

The process typically begins with the synthesis of a methyl or ethyl ester of this compound. This ester intermediate is then treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent like methanol or a mixture of tetrahydrofuran (B95107) (THF) and water. prepchem.comrasayanjournal.co.inmasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. masterorganicchemistry.com

The reaction is essentially irreversible under basic conditions because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com To obtain the final carboxylic acid, the reaction mixture is acidified in a subsequent workup step, typically using a strong acid like hydrochloric acid (HCl). prepchem.comrasayanjournal.co.in This protonates the carboxylate salt, yielding the desired this compound.

For instance, 3,5-bis(decyloxy)benzoic acid can be synthesized by refluxing its methyl ester with 1N sodium hydroxide in methanol, followed by acidification. prepchem.com Similarly, various 3-alkoxy benzoic acids have been prepared by hydrolyzing their methyl esters with 10% aqueous KOH in methanol, followed by precipitation with dilute HCl. rasayanjournal.co.in

Regioselective Functionalization Techniques at the meta-Position

Achieving regioselective functionalization at the meta-position of benzoic acid derivatives presents a significant challenge in organic synthesis due to the ortho- and para-directing nature of the carboxylate group. researchgate.netscispace.com However, recent advancements in transition-metal catalysis have enabled the development of strategies to overcome this challenge. scispace.comnih.govrsc.org

One successful approach involves the use of a directing group, which temporarily attaches to the substrate and positions the catalyst to effect a reaction at the desired meta-C–H bond. scispace.comrsc.org Nitrile-based templates have proven particularly effective for the meta-C–H olefination and acetoxylation of benzoic acid derivatives. scispace.comresearchgate.net These templates are designed to form a macrocyclic pre-transition state that favors the activation of the meta-C–H bond. researchgate.net

For example, a palladium-catalyzed meta-olefination of benzoic acid derivatives has been achieved using an amide-bridged nitrile template. rsc.org This method allows for the selective functionalization of benzoic acids, which are typically deactivated towards electrophilic aromatic substitution, under relatively mild conditions. scispace.comrsc.org The choice of ligand, such as an N-Ac-Gly-OH, has been shown to be crucial for enhancing both the yield and regioselectivity of the reaction. rsc.org

Computational studies have played a vital role in the rational design of these templates, helping to understand the factors that control regioselectivity. nih.gov These studies have revealed the importance of the template's conformational flexibility and the stability of the resulting palladacycle intermediate in directing the reaction to the meta-position. nih.gov

Advanced Catalytic Methodologies for Benzoic Acid Derivatization (e.g., Rh(III)-catalyzed C–H activation)

Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for the derivatization of benzoic acids, offering a direct and atom-economical approach to the synthesis of complex molecules. acs.orgrsc.orgrsc.org This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the benzoic acid, directed by the carboxylate group. nih.gov

These reactions typically proceed through a C–H activation/annulation cascade, where the rhodium catalyst coordinates to the carboxylate, facilitating the cleavage of a nearby C–H bond. acs.orgrsc.org The resulting rhodacycle intermediate can then react with a variety of coupling partners, such as alkynes or vinyl acetates, to construct new heterocyclic scaffolds. acs.orgrsc.org

For example, Rh(III)-catalyzed oxidative coupling of benzoic acids with geminal-substituted vinyl acetates has been used to synthesize 3-substituted isocoumarins. acs.org Similarly, a Rh(III)-catalyzed C–H activation and regiospecific annulation cascade of benzoic acids with propargyl acetates has been developed to produce novel 3-alkylidene-isochromanones. rsc.orgrsc.org

The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and regioselectivity. nih.gov While these methods primarily target the ortho-position, they represent a significant advancement in the direct functionalization of the benzoic acid core, providing efficient routes to a diverse range of derivatives.

Techniques for the Characterization of Synthetic Intermediates and Final Compounds

The characterization of synthetic intermediates and the final this compound product is essential to confirm their identity, purity, and structure. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Analytical Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its precursors. tandfonline.comrsc.orgrsc.org

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the decyloxy chain, and the acidic proton of the carboxylic acid group. tandfonline.comrsc.org The chemical shifts, splitting patterns, and integration of these signals can be used to confirm the structure of the molecule. For instance, the aromatic protons would appear in the downfield region, while the aliphatic protons of the decyl group would be found in the upfield region. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. rsc.orgrsc.org The chemical shifts of these signals can be used to identify the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic). For example, the carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift. researchgate.net

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for related alkoxybenzoic acid structures.

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 8.2 | Carbonyl (C=O) | 165 - 175 |

| -OCH₂- | 3.9 - 4.1 | Aromatic C-O | 158 - 164 |

| Alkyl CH₂ | 1.2 - 1.8 | Aromatic CH | 114 - 132 |

| Terminal CH₃ | 0.8 - 0.9 | -OCH₂- | 68 - 72 |

| Carboxylic Acid OH | 10.0 - 13.0 | Alkyl CH₂ | 22 - 32 |

| Terminal CH₃ | ~14 |

Data compiled from various sources. rsc.orgrsc.orgrsc.org

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. rsc.orgrsc.org The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key vibrational frequencies to look for in the FTIR spectrum of this compound include:

O–H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching frequencies. rsc.org

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. researchgate.netresearchgate.net

C–O Stretch: Absorption bands in the region of 1210-1320 cm⁻¹ are associated with the C–O stretching of the carboxylic acid and the ether linkage. rsc.org

C–H Stretch: Aromatic C–H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C–H stretching from the decyl chain appears just below 3000 cm⁻¹. rsc.org

Aromatic C=C Bending: Bands in the fingerprint region (below 1600 cm⁻¹) can provide information about the substitution pattern of the benzene ring.

The presence and position of these characteristic peaks in the FTIR spectrum provide strong evidence for the successful synthesis of this compound. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, with a monoisotopic mass of 278.1882 Da, mass spectrometry confirms the successful synthesis by identifying the molecular ion peak. uni.lu High-resolution mass spectrometry (HRMS) can further provide the exact mass, which validates the elemental formula.

Predicted mass spectrometry data for various adducts of this compound highlight the expected m/z values that would be observed in an analysis. uni.lu These predictions are instrumental for identifying the compound in complex mixtures and confirming its presence during reaction monitoring.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 279.19548 |

| [M+Na]⁺ | 301.17742 |

| [M-H]⁻ | 277.18092 |

| [M+K]⁺ | 317.15136 |

Elemental Composition Determination (CHN Analysis)

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the purity and empirical formula of a synthesized organic compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). For this compound (C₁₇H₂₆O₃), which lacks nitrogen, the analysis focuses on carbon and hydrogen content.

Table 2: Elemental Analysis for C₁₇H₂₆O₃

| Element | Theoretical % | Experimental % (for 4-(decyloxy)benzoic acid) rsc.org |

|---|---|---|

| Carbon (C) | 73.35 | 73.14 |

This analytical method is routinely applied to a wide range of related alkoxybenzoic acids and their derivatives to confirm their successful synthesis. rsc.orgjocpr.com

Chromatographic Monitoring of Reaction Progress (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of organic reactions in real-time. nih.gov In the synthesis of this compound, which typically involves the Williamson ether synthesis by reacting a hydroxybenzoic acid precursor with an alkyl halide (like 1-bromodecane), TLC allows for the qualitative assessment of the reaction's progression.

The procedure involves spotting a small amount of the reaction mixture onto a TLC plate, which is commonly a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. rsc.orgmdpi.com The plate is then developed in a sealed chamber with a suitable solvent system (eluent). As the solvent moves up the plate by capillary action, the components of the reaction mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent).

The starting materials (e.g., 3-hydroxybenzoic acid) and the final product (this compound) will have different polarities and thus different retention factors (R_f values). By comparing the spots of the reaction mixture with the spots of the starting materials, a chemist can determine if the reactants are being consumed and the product is being formed. Visualization of the spots is typically achieved under UV light (254 nm) or by using chemical staining agents such as potassium permanganate (KMnO₄) or phosphomolybdic acid, followed by heating. nih.govmdpi.com The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.

Chemical Reactivity and Transformation Pathways of 3 Decyloxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is the most reactive site for many chemical transformations of 3-(decyloxy)benzoic acid, serving as a versatile handle for synthesizing esters, anhydrides, and amides.

Esterification Reactions for Derivative Synthesis

Esterification is a fundamental reaction of this compound, typically achieved by reacting it with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This process, known as Fischer esterification, is a reversible equilibrium reaction. chemguide.co.uklibretexts.org To drive the reaction towards the formation of the ester product, it is common to use an excess of the alcohol or to remove the water formed as a byproduct. google.com

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. A prominent application is the synthesis of various benzoate (B1203000) esters, which are valuable in pharmaceuticals, fine chemicals, and as solvents. dergipark.org.tr

Modern synthetic protocols also employ coupling agents to facilitate esterification under milder conditions. For instance, 3-alkoxy benzoic acids can be condensed with alcohols using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in

| Alcohol Reactant | Product Name | General Structure of Product |

| Methanol (B129727) | Methyl 3-(decyloxy)benzoate | |

| Ethanol | Ethyl 3-(decyloxy)benzoate | |

| Benzyl alcohol | Benzyl 3-(decyloxy)benzoate |

Anhydride (B1165640) Formation from Carboxylic Acid Units

Symmetrical acid anhydrides, such as 3-(decyloxy)benzoic anhydride, can be synthesized directly from the parent carboxylic acid. A common laboratory method involves the dehydration of two equivalents of the carboxylic acid. wikipedia.org This can be achieved by heating this compound with a strong dehydrating agent like acetic anhydride. wikipedia.orgorgsyn.org In this process, a mixed anhydride may form as an intermediate before yielding the final symmetrical product.

Another established route to anhydride formation is a two-step process. First, this compound is converted to its more reactive acid chloride derivative, 3-(decyloxy)benzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acid chloride is then reacted with the sodium salt of the parent acid (sodium 3-(decyloxy)benzoate) to produce the anhydride. researchgate.net

These anhydrides are highly reactive acylating agents themselves, often used in synthesis when the corresponding acid chloride is too reactive or unstable. study.com

| Reagent 1 | Reagent 2 | Product | Method |

| This compound | Acetic Anhydride | 3-(Decyloxy)benzoic anhydride | Dehydration Coupling wikipedia.org |

| 3-(Decyloxy)benzoyl chloride | Sodium 3-(decyloxy)benzoate | 3-(Decyloxy)benzoic anhydride | Acyl Chloride-Carboxylate Reaction researchgate.net |

Amide Formation from Acid Derivatives

Amides are synthesized from this compound by reacting it with ammonia (B1221849) or a primary or secondary amine. The direct reaction between the carboxylic acid and an amine is possible but typically requires high temperatures to drive off the water molecule formed, as an initial acid-base reaction forms a stable ammonium (B1175870) carboxylate salt. libretexts.orgresearchgate.net

A more efficient and common approach is to first activate the carboxylic acid. nih.gov This involves converting this compound into a more reactive derivative, such as an acid chloride, acid anhydride, or an activated ester. These derivatives readily react with amines at or below room temperature to form the corresponding amide with high yields. nih.govkhanacademy.org For example, 3-(decyloxy)benzoyl chloride would react vigorously with an amine to produce the amide and hydrochloric acid, which is typically neutralized by adding a non-nucleophilic base or using an excess of the amine. khanacademy.org

Modern coupling reagents, including carbodiimides (like DCC) or titanium tetrachloride (TiCl₄), can also facilitate the direct one-pot condensation of carboxylic acids and amines under milder conditions, avoiding the need to isolate a reactive intermediate. researchgate.netnih.gov

| Amine Reactant | Product Name | General Structure of Product |

| Ammonia (NH₃) | 3-(Decyloxy)benzamide | |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-3-(decyloxy)benzamide | |

| Aniline (C₆H₅NH₂) | N-Phenyl-3-(decyloxy)benzamide |

Functionalization of the Decyloxy Side Chain

The decyloxy side chain of this compound is a saturated alkyl ether. The C-O ether bond and the C-C and C-H sigma bonds of the decyl group are generally stable and unreactive under many conditions, particularly when compared to the carboxylic acid group. Unlike alkyl chains attached directly to a benzene (B151609) ring, the ether linkage prevents benzylic oxidation reactions. libretexts.org

Reactions Involving Terminal Alkene Groups (if present in derivatives)

While the parent compound's side chain is saturated, derivatives can be synthesized with unsaturated side chains, such as an undec-10-en-1-yloxy group, which contains a terminal alkene. This terminal double bond introduces a site of high reactivity, enabling a wide array of addition and functionalization reactions. libretexts.org Most reactions of alkenes involve the addition of reagents across the carbon-carbon π-bond to form new single bonds. libretexts.orgpearson.com

Key reactions for a derivative containing a terminal alkene include:

Electrophilic Addition : The π-bond of the alkene acts as a nucleophile, attacking electrophiles. pearson.com This class includes hydrohalogenation (addition of H-X), hydration (addition of H₂O in the presence of acid), and halogenation (addition of X₂). fiveable.me These reactions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon that already has more hydrogen atoms. youtube.com

Epoxidation : Terminal alkenes can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or through metal-catalyzed oxidations. researchgate.net

Hydrogenation : In the presence of a metal catalyst (e.g., Pd, Pt, Ni), hydrogen gas (H₂) can be added across the double bond to saturate the side chain. libretexts.org

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Hydrohalogenation | HBr | Alkene → Bromoalkane |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Alkene → Alcohol |

| Halogenation | Br₂ | Alkene → Vicinal Dibromide |

| Epoxidation | mCPBA | Alkene → Epoxide |

| Catalytic Hydrogenation | H₂, Pd/C | Alkene → Alkane |

Modifications and Substitutions on the Aromatic Ring System

The aromatic ring of this compound can undergo electrophilic aromatic substitution, but the position of the incoming substituent is controlled by the directing effects of the two existing groups. libretexts.org

-COOH (Carboxylic Acid Group) : This group is an electron-withdrawing group and acts as a deactivator and a meta-director . It makes the ring less reactive towards electrophiles than benzene and directs incoming electrophiles to the positions meta to itself (C5). libretexts.org

-O-Decyl (Decyloxy Group) : This ether group is an electron-donating group due to the lone pairs on the oxygen atom. It is a strong activator and an ortho-, para-director . It makes the ring significantly more reactive than benzene and directs incoming electrophiles to the positions ortho and para to itself (C2, C4, C6). libretexts.org

When both groups are present, the powerful activating and directing effect of the decyloxy group dominates. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the decyloxy group, namely C4 and C6. Substitution at C2 is sterically hindered by the adjacent carboxylic acid group.

Recent advances in synthetic chemistry have enabled C-H functionalization at positions that are not favored by classical directing group effects. For benzoic acid derivatives, specialized templates and palladium catalysis can direct olefination or acetoxylation specifically to the meta-position (C5), a challenging transformation due to the electronic deactivation at that site by the carboxyl group. researchgate.netnih.gov

Nucleophilic Aromatic Substitution Strategies in Precursors

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the ring and a good leaving group. wikipedia.org While this compound itself is not primed for SNAr due to the presence of the electron-donating decyloxy group, this type of reaction is crucial in the synthesis of its precursors.

A common and industrially significant precursor to this compound is 3-hydroxybenzoic acid. The synthesis of 3-hydroxybenzoic acid can be achieved through a nucleophilic aromatic substitution pathway, specifically the alkali fusion of 3-sulfobenzoic acid. google.comwikipedia.org

Step 1: Sulfonation of Benzoic Acid

Benzoic acid is first sulfonated using fuming sulfuric acid to produce 3-sulfobenzoic acid. This is an electrophilic aromatic substitution reaction. google.com

Step 2: Nucleophilic Aromatic Substitution (Alkali Fusion)

The resulting 3-sulfobenzoic acid is then treated with a molten alkali, such as sodium hydroxide (B78521), at high temperatures (210-220 °C). wikipedia.org In this step, the hydroxide ion (OH⁻) acts as a nucleophile, displacing the sulfonate group (-SO₃⁻), which is a good leaving group. The presence of the electron-withdrawing carboxylic acid group (or more accurately, the carboxylate group under these basic conditions) facilitates this nucleophilic attack, although high temperatures are still required. Subsequent acidification yields 3-hydroxybenzoic acid.

A similar strategy can be employed for the synthesis of 3,5-dihydroxybenzoic acid, another potential precursor for related compounds. This involves the disulfonation of benzoic acid, followed by alkaline fusion where two sulfonate groups are replaced by hydroxyl groups. wikipedia.orgorgsyn.org

The following table outlines a key nucleophilic aromatic substitution strategy for a precursor to this compound.

| Precursor Synthesis | Starting Material | Reagents and Conditions | Product | Reaction Type |

| Synthesis of 3-Hydroxybenzoic Acid | 3-Sulfobenzoic acid | 1. NaOH (molten) 2. H₃O⁺ (acidification) | 3-Hydroxybenzoic acid | Nucleophilic Aromatic Substitution |

Once 3-hydroxybenzoic acid is obtained, the decyloxy group is typically introduced via a Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile and displaces a halide from a decyl halide (e.g., 1-bromodecane) in an Sₙ2 reaction. While this is a nucleophilic substitution, it does not occur on the aromatic ring itself.

Supramolecular Chemistry and Self Assembly Architectures

Fundamental Principles of Molecular Self-Assembly Driven by Non-Covalent Interactions

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. researchgate.net For derivatives of benzoic acid, these interactions are primarily hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov The specific architecture of 3-(decyloxy)benzoic acid, with its distinct polar head, non-polar tail, and aromatic core, allows for a competitive interplay between these forces, leading to the formation of complex, ordered arrangements.

The most dominant directional interaction in benzoic acid derivatives is the hydrogen bond formed between carboxylic acid groups. nih.gov Molecules of this compound are strongly expected to form a cyclic dimer motif, where two molecules are linked by a pair of O-H···O hydrogen bonds. This creates a highly stable, centrosymmetric R22(8) ring motif. This dimerization is a well-documented phenomenon in virtually all carboxylic acids, transforming the individual polar acid groups into a larger, less polar dimeric unit. nih.govmdpi.com

The crystal structure of the related isomer, 4-(decyloxy)benzoic acid, confirms that the molecules are paired by hydrogen bonding between the carboxy-groups, with the two halves of the dimer being related by a center of symmetry. rsc.org This robust hydrogen-bonded synthon is the primary organizing element that dictates the initial pairing of molecules, which then further assemble through weaker interactions.

| Interaction Type | Donor Group | Acceptor Group | Resulting Motif |

| Hydrogen Bond | Carboxyl (-COOH) | Carboxyl (-COOH) | Centrosymmetric Dimer |

For the related 4-(decyloxy)benzoic acid, crystallographic studies show that the alkyl chains are in a fully extended, all-trans conformation and are segregated into alternating sheets with the aromatic cores. rsc.org This efficient packing of the alkyl chains is a significant stabilizing factor that competes with and complements the hydrogen bonding, contributing substantially to the formation of lamellar (layered) structures. nih.gov

Interactions between the aromatic rings, known as π-π stacking, also contribute to the stabilization of the assembled structures. nih.gov These interactions are a combination of electrostatic and dispersion forces. The geometry of π-π stacking can vary, with common arrangements including face-to-face and offset or slip-stacked configurations. rsc.org

| Non-Covalent Interaction | Molecular Moiety Involved | Primary Role in Assembly |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Forms primary dimer synthons |

| Van der Waals Forces | Decyl Chain (-C10H21) | Drives ordered packing and phase segregation |

| π-π Stacking | Benzene (B151609) Ring | Stabilizes packing of aromatic cores |

Two-Dimensional (2D) Supramolecular Assemblies on Solid Surfaces

When this compound is adsorbed onto a solid substrate from solution or via sublimation, the interplay of intermolecular and molecule-substrate interactions leads to the formation of highly ordered two-dimensional (2D) supramolecular networks. The structure of these networks depends critically on the nature of the surface.

On weakly interacting substrates like Highly Oriented Pyrolytic Graphite (B72142) (HOPG), the self-assembly process is dominated by the same intermolecular forces that determine the bulk structure: hydrogen bonding and van der Waals interactions. nih.gov It is anticipated that this compound would form lamellar structures on HOPG. In such an arrangement, the hydrogen-bonded dimers would align in rows, and the decyl chains would lie flat on the surface, interdigitating with chains in adjacent rows to maximize van der Waals contact with both each other and the graphite lattice.

On more interactive metal surfaces such as Au(111), the molecule-substrate interaction becomes more significant. The carboxylic acid group can interact with the gold surface, potentially competing with the formation of hydrogen-bonded dimers. nih.gov Studies on similar aromatic carboxylic acids on Au(111) have shown that the adsorption geometry can be controlled by factors like surface charge density, leading to either planar physisorbed structures or perpendicular chemisorbed structures. nih.govnih.gov The final 2D assembly of this compound on Au(111) would therefore be a result of the balance between strong dimer formation, alkyl chain ordering, and carboxyl-gold interactions.

The structural properties of 2D assemblies of this compound can, in principle, be tuned by manipulating the conditions of their formation. Key parameters that allow for control over the resulting supramolecular structure include:

Concentration: In solution-based deposition, the concentration of the molecule at the solid-liquid interface can influence the packing density. At low concentrations, molecules may form less dense, kinetically trapped structures, while at higher concentrations (near saturation), thermodynamically stable, close-packed structures are more likely to form.

Solvent: The choice of solvent affects the solubility of the molecule and its interaction with the substrate. A solvent that promotes strong solute-solute interactions will favor the formation of hydrogen-bonded and chain-packed assemblies on the surface.

Temperature: Annealing a deposited molecular layer can provide the thermal energy needed to overcome kinetic barriers, allowing the system to rearrange into a more ordered, thermodynamically favorable state. Temperature can also induce phase transitions between different 2D crystalline polymorphs. For benzoic acids on Au(111), potential can also be a key factor, inducing orientational changes and deprotonation of the acid group, which fundamentally alters the intermolecular interactions from hydrogen bonding to electrostatic repulsion. nih.gov

By carefully controlling these experimental parameters, it is possible to guide the self-assembly of this compound into specific 2D architectures with desired packing arrangements and molecular densities.

Design and Engineering of Self-Assembled Functional Nanomaterials

The self-assembly of this compound provides a bottom-up approach for the design and engineering of functional nanomaterials. By controlling the conditions of self-assembly, it is possible to create a variety of nanostructures with specific properties and functions.

The formation of hydrogen-bonded dimers is a key feature of benzoic acid derivatives, leading to the creation of extended molecular architectures. researchgate.netresearchgate.net In the case of this compound, the carboxylic acid groups of two molecules can form a head-to-head dimer through strong hydrogen bonds. These dimeric units then self-assemble further, driven by the weaker van der Waals interactions between the long decyloxy chains. nih.gov

This hierarchical self-assembly process can lead to the formation of various liquid crystalline phases. researchgate.netresearchgate.net These materials are of significant interest for applications in displays, sensors, and other optoelectronic devices due to their ability to respond to external stimuli such as electric fields and temperature. The specific type of liquid crystal phase (e.g., nematic, smectic) and its properties can be tuned by modifying the molecular structure, including the length of the alkoxy chain. researchgate.net

Furthermore, the self-assembly of this compound can lead to the formation of supramolecular gels in organic solvents. rsc.org These organogels are three-dimensional networks of self-assembled fibers that entrap the solvent molecules. Such materials have potential applications in areas like drug delivery, catalysis, and environmental remediation.

The porous structures formed by the self-assembly of molecules like this compound can create cavities or channels that are capable of encapsulating other molecules, leading to the formation of host-guest systems. nih.gov The design of such systems is a major focus of supramolecular chemistry, with potential applications in separation, sensing, and catalysis. rsc.org

While specific examples of this compound acting as a host are not detailed in the provided search results, the general principles of host-guest chemistry in 2D supramolecular networks are well-established. nih.gov The formation of porous networks through hydrogen bonding and other non-covalent interactions can lead to the creation of well-defined cavities. The size and shape of these cavities can be tailored by the molecular design of the host molecule.

The selective inclusion of guest molecules is determined by a combination of factors, including size and shape complementarity, as well as specific intermolecular interactions between the host and guest. rsc.org For instance, halogen-bonded molecular networks have been shown to capture and immobilize guest molecules like coronene. nih.gov It is conceivable that the self-assembled structures of this compound could be engineered to selectively bind and recognize specific guest molecules, leading to the development of novel sensors or separation materials.

Supramolecular Gels (Hydrogels/Organogels) Formation

The ability of this compound to act as a low-molecular-weight gelator allows for the formation of supramolecular organogels in various organic solvents. These gels are formed through the self-assembly of the gelator molecules into a three-dimensional fibrillar network that immobilizes the solvent.

The gelation process of organogels formed from low-molecular-weight gelators like this compound is driven by a combination of non-covalent interactions. The primary driving force for the self-assembly is the hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers or extended chains. rsc.org These primary aggregates then further assemble through van der Waals interactions between the long decyloxy chains, leading to the formation of one-dimensional fibers. rsc.org

As the concentration of the gelator increases, these fibers entangle and cross-link to form a three-dimensional network that entraps the solvent molecules, resulting in the formation of a gel. The stability and properties of the gel are dependent on the strength and nature of these non-covalent interactions. The process is often thermoreversible; heating the gel can disrupt the non-covalent interactions and lead to a sol (solution), which upon cooling can reform the gel. rsc.org In some systems, the solvent can play an active role in the gelation process, influencing the chemical equilibrium and stability of the gel. whiterose.ac.uk

A variety of spectroscopic techniques can be employed to investigate the molecular aggregation and network formation during the gelation process of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool to probe the hydrogen bonding interactions. The stretching frequency of the C=O and O-H groups in the carboxylic acid moiety is sensitive to the formation of hydrogen bonds. A shift in these vibrational bands upon gelation can provide direct evidence for the involvement of hydrogen bonding in the self-assembly process. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 1H and 13C NMR, can provide detailed information about the molecular structure and dynamics in both the sol and gel states. Changes in chemical shifts and line broadening upon gelation can indicate the aggregation of the gelator molecules and the restriction of their molecular motion within the gel network. rsc.org

Fluorescence Spectroscopy can also be a valuable tool, especially if the gelator molecule is inherently fluorescent or if fluorescent probes are incorporated into the gel. Changes in the fluorescence emission spectrum, such as a shift in the emission wavelength or a change in intensity, can provide information about the local environment and the aggregation state of the molecules. nih.govresearchgate.net For instance, aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) phenomena can be observed. rsc.org The use of fluorescent probes can also allow for the imaging of the gel network structure. nih.gov

| Technique | Information Obtained | Key Observables |

|---|---|---|

| FTIR Spectroscopy | Hydrogen bonding interactions | Shift in C=O and O-H stretching frequencies |

| NMR Spectroscopy (1H, 13C) | Molecular aggregation and dynamics | Changes in chemical shifts, line broadening |

| Fluorescence Spectroscopy | Local environment and aggregation state | Shifts in emission wavelength, changes in intensity (AIE/ACQ) |

Theoretical and Computational Investigations of 3 Decyloxy Benzoic Acid and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, determined by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely employed to predict the optimized molecular geometry, electronic properties, and reactivity of benzoic acid and its derivatives. ias.ac.inajgreenchem.com For carboxylic acids like 3-(decyloxy)benzoic acid, the most stable conformation is typically a planar, centrosymmetric dimer formed through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,p), can accurately model the geometry of this dimer, including the crucial hydrogen bond distances.

Beyond molecular geometry, DFT is used to determine key electronic properties that govern a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. These calculations can also be used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution on the molecule's surface. nih.gov These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species. nih.govjmchemsci.com For instance, studies on analogous benzoic acid derivatives show that the position of substituents significantly impacts the molecule's reactivity and stability. nih.gov

Table 1: Calculated Electronic Properties for a Benzoic Acid Dimer Analogue (Note: Data is representative of DFT calculations on similar structures)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicator of chemical stability |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. scielo.brresearchgate.net By calculating the vibrational frequencies of the optimized molecular structure, researchers can assign specific spectral bands to the corresponding motions of the atoms (e.g., stretching, bending, and torsion). ias.ac.inscielo.br

For benzoic acid derivatives, characteristic vibrational modes include the O-H stretching of the carboxylic acid, which is often broad in experimental spectra due to hydrogen bonding, and the sharp, intense C=O carbonyl stretching vibration. docbrown.infospectroscopyonline.com DFT calculations can accurately predict the wavenumbers for these modes. scielo.br To improve the agreement between theoretical and experimental results, calculated frequencies are often scaled by an empirical factor.

A more detailed assignment is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each vibrational mode to a specific calculated frequency. scielo.brscielo.br This allows for an unambiguous assignment of spectral peaks, which is crucial for distinguishing between isomers or confirming molecular structures. scielo.brresearchgate.net For example, DFT combined with PED has been successfully used to differentiate between ortho-, meta-, and para-hydroxybenzoic acid isomers based on their unique Raman spectral features. scielo.brscielo.br

Table 2: Example of Vibrational Mode Assignments for Benzoic Acid Analogues (Note: Wavenumbers are representative and vary based on the specific derivative and computational method)

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical DFT Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | ~3300-2500 (broad) | ~3050 |

| Aromatic C-H Stretch | ~3080-3030 | ~3100 |

| C=O Stretch | ~1700-1680 | ~1720 |

| C-O Stretch | ~1320-1210 | ~1290 |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to study conformational changes, molecular association, and other time-dependent processes in various environments (e.g., in solution or in a crystal). nih.govresearchgate.net

For a molecule like this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the long decyloxy alkyl chain. These simulations can reveal the preferred orientations and the range of motion of the chain, which are crucial for understanding how the molecules pack in condensed phases. Furthermore, MD can be used to study the dynamics of the hydrogen bond network, showing how these bonds form, break, and persist over time, a phenomenon that static calculations cannot fully capture. mdpi.com Such simulations have been employed to investigate association and conformational changes in similar molecules like dihydroxybenzoic acids in solution. nih.gov

Modeling of Intermolecular Interactions

The bulk properties of a material are governed by the interactions between its constituent molecules. Computational modeling is essential for understanding these non-covalent forces.

For this compound, the most significant intermolecular interaction is the hydrogen bond that drives the formation of carboxylic acid dimers. The strength and nature of these hydrogen bonds can be quantitatively analyzed using computational methods. The Quantum Theory of Atoms in Molecules (QTAIM) is one such method that analyzes the electron density distribution to characterize chemical bonds. mdpi.com By calculating parameters like the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point between the hydrogen donor and acceptor atoms, QTAIM can confirm the presence of a hydrogen bond and estimate its strength.

Furthermore, computational studies on analogues have shown that the position of the alkoxy substituent (meta vs. para) can influence the strength of these hydrogen bonding interactions, which in turn affects the stability of the resulting molecular assemblies. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) can also be used to dissect the interaction energy into distinct physical components, such as electrostatic, induction, dispersion, and exchange-repulsion, providing a detailed understanding of the forces holding the dimer together. mdpi.com

Table 3: QTAIM Parameters for Hydrogen Bonds in a Benzoic Acid Dimer (Note: Data is representative of DFT calculations on a benzoic acid dimer)

| Hydrogen Bond | Bond Distance (Å) | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) |

|---|

In the solid or liquid crystalline state, the arrangement of molecules is critical to the material's properties. For molecules with long alkyl chains like this compound, both the aromatic cores and the aliphatic chains play a role in the packing structure. Computational models can help elucidate these arrangements.

Computational Prediction of Supramolecular Assembly Behavior

Computational modeling has emerged as a powerful tool for understanding and predicting the complex self-assembly processes of molecules like this compound into ordered supramolecular structures, such as liquid crystals. These theoretical approaches provide valuable insights into the intermolecular interactions that govern the formation of these materials, complementing experimental findings.

At the heart of the supramolecular assembly of this compound and its analogues are the strong and directional hydrogen bonds formed between the carboxylic acid groups. nih.govhartleygroup.org Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the geometry and energetics of these interactions. mdpi.com These calculations can accurately predict the formation of cyclic dimers, where two benzoic acid molecules are held together by a pair of O-H···O hydrogen bonds. mdpi.com

Computational studies on analogous alkoxybenzoic acids have shown that the position of the alkoxy substituent on the benzene (B151609) ring can influence the stability and mesomorphic properties of the resulting supramolecular structures. DFT calculations on 3- and 4-n-alkanoyloxy benzoic acids, for instance, have indicated that para-substituted derivatives tend to form more stable hydrogen-bonded dimers compared to their meta-substituted counterparts. nih.gov This is attributed to differences in the electronic distribution and steric effects, which can affect the strength of the hydrogen bonds.

The prediction of supramolecular assembly often involves a multi-step computational protocol. scispace.com Initially, the geometry of the monomer is optimized. Subsequently, potential dimer and larger aggregate structures are constructed and their stabilization energies are calculated. These energies, corrected for basis set superposition error (BSSE), provide a quantitative measure of the interaction strength. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the intermolecular interactions by examining charge transfer between the molecules. researchgate.net

The following table presents representative data derived from computational studies on benzoic acid derivatives, illustrating the typical energetic and geometric parameters associated with the hydrogen-bonded dimers that are fundamental to their supramolecular assembly.

| Interacting Pair | Computational Method | Interaction Energy (kcal/mol) | H-bond Distance (O···H) (Å) | H-bond Angle (O-H···O) (°) |

| Benzoic Acid Dimer | DFT/B3LYP/6-311++G(d,p) | -16.54 | 1.663 | 178.5 |

| 4-Hydroxybenzoic Acid Dimer | CPMD | - | ~1.7 | ~170 |

| 4-Propyloxybenzoic Acid Dimer | DFT/B97D/6-311++G** | > -20.08 | ~1.7 | ~175 |

Note: The data in this table are illustrative and represent values obtained for benzoic acid and its analogues in various computational studies. The exact values for this compound may vary.

By simulating the behavior of these molecules under different conditions, researchers can predict the temperatures at which phase transitions occur, from a crystalline solid to a liquid crystal and finally to an isotropic liquid. nih.gov These computational predictions are invaluable for the rational design of new liquid crystalline materials with desired properties for various technological applications. The synergy between computational prediction and experimental characterization is crucial for advancing the field of supramolecular materials chemistry. ed.gov

Advanced Applications in Materials Science and Analytical Chemistry

Liquid Crystalline Materials Development

Alkoxybenzoic acids are a well-studied class of compounds known for their thermotropic liquid crystalline behavior. This property arises from the formation of hydrogen-bonded dimers, which create elongated, rod-like supramolecular structures. These dimers then self-assemble into various ordered, fluid phases at temperatures between the crystalline solid and the isotropic liquid states.

Investigation of Mesophase Formation (e.g., Smectic, Nematic, Hexagonal Columnar)

The calamitic (rod-like) shape of 3-(decyloxy)benzoic acid dimers, formed through intermolecular hydrogen bonding between the carboxylic acid moieties, is conducive to the formation of liquid crystalline mesophases. Research on analogous long-chain alkoxybenzoic acids has demonstrated the prevalence of smectic and nematic phases. Specifically for a closely related compound, 3-(decanoyloxy)benzoic acid, studies have confirmed the presence of a smectic C (SmC) mesophase. nih.gov In a smectic phase, the molecules are organized into layers, and in the SmC phase, the long axes of the molecules are tilted with respect to the layer normal.

Elucidation of Structure-Mesophase Relationship in Alkoxybenzoic Acids

The relationship between the molecular structure of alkoxybenzoic acids and their resulting mesophase behavior is a key area of study. Two primary structural features dictate the type and stability of the liquid crystalline phases: the length of the flexible alkoxy chain and the substitution pattern on the benzene (B151609) ring.

Alkoxy Chain Length: There is a clear correlation between the length of the alkoxy chain and the stability of the mesophase. As the chain length increases, van der Waals interactions between the aliphatic tails become more significant, which favors the formation of more ordered smectic phases over nematic phases. For the p-alkoxybenzoic acid series, a transition from purely nematic to smectic-nematic behavior is observed when the chain length increases from six to seven carbons. semanticscholar.org The C10 chain of this compound, therefore, strongly predisposes it to smectic phase formation.

Substitution Pattern: The position of the alkoxy group on the benzoic acid ring significantly impacts the thermal stability of the mesophase. Studies comparing meta-substituted (like the 3-position) and para-substituted (4-position) alkanoyloxy benzoic acids have shown that the para-isomers form more stable mesophases. nih.gov This is attributed to the more linear shape of the para-substituted dimers, which allows for more efficient packing and stronger intermolecular interactions. The meta-substitution in this compound introduces a "kink" in the molecular shape, which disrupts the molecular packing and generally leads to lower melting points and clearing points (the temperature of transition to the isotropic liquid) compared to its 4-(decyloxy)benzoic acid counterpart.

Dielectric and Electrical Conductivity Properties in Liquid Crystalline Phases

The dielectric and electrical properties of liquid crystals are crucial for their application in electronic devices. These properties are anisotropic, meaning they have different values when measured parallel and perpendicular to the director (the average direction of molecular alignment).

While specific data for this compound is not available in the provided search results, a detailed study of its isomer, 4-(decyloxy)benzoic acid (10OBA), provides valuable insights. This study revealed that 10OBA exhibits a positive dielectric anisotropy (Δε > 0), meaning the dielectric permittivity is higher when measured parallel to the molecular long axis than when perpendicular to it. A positive dielectric anisotropy is a prerequisite for the functioning of twisted nematic displays, a common type of LCD.

The electrical conductivity in these materials is primarily due to ionic impurities. The conductivity is also anisotropic and is influenced by the viscosity of the medium and the mobility of the ions. In the liquid crystalline phases of 4-(decyloxy)benzoic acid, the presence of ionic conductance has been observed, particularly at low frequencies. It is reasonable to infer that this compound would also exhibit positive dielectric anisotropy and ionic conductivity, although the magnitudes of these properties would be influenced by the different molecular packing and dipole moment associated with the meta-substitution.

Table 1: Dielectric and Electrical Properties of 4-(decyloxy)benzoic acid (10OBA) Data presented for the para-isomer as a reference for the expected properties of the meta-isomer.

| Property | Value/Observation | Reference |

| Dielectric Anisotropy (Δε) | Positive (Δε > 0) | |

| Threshold Voltage (Vth) | 0.583 V | |

| Splay Elastic Constant (K11) | Decreases with increasing temperature | |

| Electrical Conduction | Evidence of space charge polarization and ionic conductance |

Note: The table is interactive. You can sort and filter the data.

Applications in Opto-Electronic Devices and Displays

The ability to manipulate the orientation of liquid crystal molecules with an external electric field is the fundamental principle behind liquid crystal displays (LCDs). mdpi.comescholarship.org Materials with a positive dielectric anisotropy, such as the alkoxybenzoic acids, are particularly suitable for these applications. When an electric field is applied across a thin layer of the liquid crystal material, the molecules align themselves with the field, which in turn alters the polarization of light passing through it. escholarship.org This change in light polarization, when used in conjunction with polarizers, allows for the creation of the light and dark pixels that form an image.

While benzoic acid derivatives are common components in liquid crystal mixtures used in commercial displays, specific applications of this compound itself are not widely documented in the available literature. nih.gov However, its fundamental properties as a liquid crystal suggest its potential as a component in mixtures designed to achieve specific characteristics, such as a desired temperature range, viscosity, and dielectric anisotropy. The study of related decyloxy-substituted molecules in organic (opto)electronic devices further underscores the potential of this class of materials. mdpi.com

Chromatographic Applications as Stationary Phases

The ordered structure of liquid crystals can be exploited to achieve highly selective separations in chromatography. When used as a stationary phase, the liquid crystal's molecular arrangement allows it to differentiate between analytes based on their size, shape, and rigidity.

Utilisation in Gas Chromatography (GC) for Selective Separations

In gas chromatography, the stationary phase plays a critical role in the separation of volatile compounds. Liquid crystals, including alkoxybenzoic acids, offer a unique form of selectivity based on molecular geometry. semanticscholar.org This is particularly useful for separating structurally similar isomers, which can be challenging with conventional stationary phases that separate primarily based on polarity and boiling point.

A study utilizing the isomer 4-(decyloxy)benzoic acid as a stationary phase in inverse gas chromatography at infinite dilution (IGC-ID) demonstrated its effectiveness in separating structural isomers of butyl acetate, butyl alcohol, and amyl alcohol. nih.gov The ordered liquid crystalline structure provides a geometrically selective environment that can distinguish between the subtle shape differences of n-, iso-, and tert-isomers. nih.gov

Although direct studies on the use of this compound as a GC stationary phase were not found, its established liquid crystalline properties suggest it would function in a similar manner. The meta-substitution would likely influence the operating temperature range of the stationary phase and could potentially offer a different selectivity profile compared to the para-isomer due to the altered geometry of the "pockets" formed between the stationary phase molecules. The use of liquid crystals as stationary phases is a specialized application that leverages their unique anisotropic properties for challenging separations. semanticscholar.org

Based on a thorough review of the current scientific literature, there is a significant lack of specific research on the chemical compound This compound for the advanced applications outlined in your request. The available detailed studies predominantly focus on its structural isomer, 4-(Decyloxy)benzoic acid .

Due to the strict requirement to focus solely on This compound and to maintain scientific accuracy, it is not possible to generate the requested article with detailed research findings for the specified subsections. The data for the 4-isomer cannot be attributed to the 3-isomer, as their structural differences can lead to different physicochemical properties and behaviors in these applications.

Extensive research has been conducted on 4-(Decyloxy)benzoic acid , particularly in the areas of Inverse Gas Chromatography at Infinite Dilution (IGC-ID) for surface property characterization and the separation of structural isomers. nih.govresearchgate.nettubitak.gov.tr This compound, often in its liquid crystal state, has been investigated for its selectivity and surface energy characteristics. nih.govtubitak.gov.tr However, equivalent studies for the this compound isomer are not present in the available literature.

Similarly, while the broader family of alkoxy-substituted benzoic acids is known to form supramolecular structures through hydrogen bonding, which is a key principle in molecular recognition for sensor technologies, specific research detailing the application of This compound in this context is not available. nih.gov

Therefore, the generation of a scientifically accurate article adhering to the provided outline for This compound cannot be completed at this time.

Future Research Directions and Emerging Paradigms

Integration with Nanotechnology for Novel Hybrid Materials

The combination of organic molecules with nanoscale inorganic materials can lead to hybrid systems with synergistic or entirely new properties. The future integration of 3-(decyloxy)benzoic acid into nanotechnology represents a frontier for creating advanced functional materials.

Liquid Crystal-Nanoparticle Composites: Research on the related isomer, 4-decyloxybenzoic acid, has shown that it can serve as a liquid crystalline matrix for nanoparticles like zinc oxide (ZnO). kipmi.or.id Doping the liquid crystal with these nanoparticles alters the mesogenic behavior, such as shifting the transition temperatures between phases. kipmi.or.id A similar approach could be applied to this compound. Future studies could explore its potential liquid crystalline phases and how they are modulated by doping with various nanomaterials, including metal oxides, quantum dots, and carbon nanotubes. Such composites could find applications in next-generation displays, sensors, and optical devices. kipmi.or.idsemanticscholar.org

Surface Modification and Area-Selective Deposition: Benzoic acid and its derivatives have been investigated as small molecule inhibitors for atomic layer deposition (ALD), a technique crucial for nanomanufacturing in the semiconductor industry. mdpi.com By forming self-assembled monolayers (SAMs) on a substrate, these molecules can block the deposition of materials in specific areas. Future research could investigate the ability of this compound to form stable SAMs on various substrates like cobalt. mdpi.com Its long decyloxy chain may offer unique packing efficiencies and inhibitory properties, paving the way for its use in creating nanoscale patterns and devices. mdpi.com

Polymer Nanocomposites: Studies have shown that benzoic acid can be segregated as a monomer within the crystalline cavities of polymers like syndiotactic polystyrene. mdpi.com This suggests a pathway for creating polymer-based nanocomposites where this compound is molecularly dispersed. Such systems could be used for the controlled release of the molecule or to modify the physical properties of the host polymer.

Advanced Computational Design and High-Throughput Screening of Functional Derivatives

Modern computational chemistry offers powerful tools to predict molecular properties and screen vast chemical libraries, accelerating the discovery of new functional molecules.

Predictive Modeling of Properties: Density Functional Theory (DFT) has been effectively used to characterize related 3- and 4-n-alkanoyloxy benzoic acids, providing insights into their molecular structures, stability, and electronic properties. nih.gov Similar in silico studies could be applied to this compound to predict its infrared and NMR spectra, calculate its energy band gap, and model its behavior in different solvents. nih.govscielo.org.za Such computational work would be invaluable for guiding synthetic efforts and understanding experimental results.

Virtual Screening for Biological Activity: High-throughput and virtual screening techniques have successfully identified benzoic acid derivatives with potential therapeutic applications, including antifungal agents and sirtuin inhibitors. nih.govnih.gov By creating a virtual library of compounds derived from this compound, researchers could use molecular docking simulations to screen for binding affinity against various biological targets like enzymes or receptors. nih.govnih.gov This approach could rapidly identify derivatives with potential for development as new pharmacological agents.

Structure-Activity Relationship (SAR) Studies: Computational methods are instrumental in establishing structure-activity relationships. For instance, DFT studies have been used to investigate the antioxidant potential of various benzoic acid derivatives by calculating bond dissociation energies and analyzing radical stability. scielo.org.zaacs.org These methods could be employed to design derivatives of this compound with enhanced properties, whether for biological applications or materials science, by systematically modifying the molecule and calculating the impact on its function. nih.gov

Interactive Table: Proposed Computational Research on this compound Derivatives This table summarizes potential research avenues using computational methods.

| Research Goal | Methodology | Predicted Outcome | Relevant Precedent |

|---|---|---|---|

| Characterize Physicochemical Properties | Density Functional Theory (DFT) | Prediction of spectra, molecular orbitals, and optical properties. | DFT used for 3-n-alkanoyloxy benzoic acids. nih.gov |

| Discover New Biological Functions | Virtual Screening, Molecular Docking | Identification of potential enzyme inhibitors or receptor antagonists. | Screening of benzoic acids for antifungal activity. nih.gov |

| Enhance Antioxidant Capacity | SAR Studies via DFT | Design of derivatives with optimized radical scavenging capabilities. | Computational studies on antioxidant activity of benzoic acid derivatives. scielo.org.zaacs.org |

Exploration of New Synthetic Routes for Complex Architectures

Moving beyond the basic structure of this compound, future synthetic chemistry can focus on using it as a versatile building block for more intricate and functional molecular and polymeric architectures.

Hybrid Molecular Systems: There is a growing interest in creating hybrid molecules that combine different functional units to achieve synergistic properties. For example, novel ester or hybrid derivatives of 3-hydroxy benzoic acid have been synthesized to generate new chemotherapeutic agents. researchgate.netrasayanjournal.co.in Similarly, this compound could be chemically linked to other pharmacophores, photoactive molecules, or catalytic centers. This could lead to complex molecules with combined liquid crystalline and biological properties or materials for light-harvesting applications.

Advanced Polymer Architectures: Recent advances in reversible-deactivation radical polymerization (RDRP) have enabled the synthesis of complex polymeric architectures (CPAs) with ultra-high chain density. rsc.org this compound could be functionalized to act as an initiator or monomer in these advanced polymerization techniques. This would allow for the creation of novel star polymers, bottle-brush copolymers, and other CPAs where the long decyloxy chains could influence the polymer's solubility, self-assembly, and thermal properties. rsc.org

Investigation of Novel Application Domains in Physical Organic Chemistry and Materials Engineering

The unique combination of a hydrogen-bonding carboxylic acid and a long, flexible alkyl chain in this compound suggests significant potential in physical organic chemistry and materials engineering, particularly in the realm of self-assembling systems and functional materials.

Liquid Crystal Phases and Applications: The formation of liquid crystals is a hallmark of many alkoxy-substituted benzoic acids due to the formation of hydrogen-bonded dimers that create rod-like (calamitic) structures. nih.govnih.gov The isomer 4-(decyloxy)benzoic acid is a well-known liquid crystal. semanticscholar.orgnih.gov A critical area of future research will be the detailed investigation of the potential mesomorphic (liquid crystalline) behavior of this compound. This would involve characterizing its phases using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to determine its transition temperatures and textures. nih.gov If it exhibits stable liquid crystal phases, it could be engineered for use in optical switching devices or as a component in advanced display technologies.

Selective Separation Media: The distinct chemical environment and geometric shape of liquid crystals make them excellent stationary phases for gas chromatography. The 4-isomer, 4-(decyloxy)benzoic acid, has been successfully used as a stationary phase in inverse gas chromatography to separate structural isomers. semanticscholar.orgnih.gov A promising future application for this compound is in similar separation technologies. Its unique meta-substitution may offer different selectivity for various analytes compared to its para-isomer, making it a valuable tool for challenging chemical separations in industrial and research settings. nih.gov

Study of Self-Assembly: The interplay of hydrogen bonding from the carboxylic acid group and van der Waals forces from the decyloxy chain makes this molecule an ideal candidate for fundamental studies in supramolecular chemistry and self-assembly. Investigating how it organizes on surfaces or in solution can provide deeper insights into the forces that govern the formation of ordered structures, which is crucial for the bottom-up design of new materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Decyloxy)benzoic acid, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The compound can be synthesized via esterification of 3-hydroxybenzoic acid with decyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative routes include Suzuki-Miyaura coupling using aryl boronic acids and palladium catalysts . Optimization involves monitoring reaction progress via TLC and adjusting molar ratios of reactants. Purification by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and decyloxy chain integration .

- HPLC for purity assessment (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .

- Mass spectrometry (ESI-MS) to verify molecular weight (M = 278.36 g/mol) .

- Melting point analysis (mp ~80–85°C) to compare with literature values.

Q. How should researchers address solubility discrepancies in polar vs. nonpolar solvents?

- Methodological Answer : Solubility challenges arise from the hydrophobic decyloxy chain. Gravimetric methods under controlled temperatures (e.g., 25°C) in solvents like ethanol, DMSO, or cyclohexane can resolve discrepancies. Pre-saturate solvents and use sonication for 30 minutes to ensure equilibrium. Compare results with IUPAC-NIST solubility guidelines for benzoic acid derivatives .

Advanced Research Questions

Q. What strategies are effective for synthesizing ester derivatives of this compound?

- Methodological Answer : Ester derivatives (e.g., methyl esters) can be synthesized via acid-catalyzed (H₂SO₄) esterification with alcohols. For example, reflux this compound with methanol and conc. H₂SO₄ for 6 hours. Monitor by FT-IR for carbonyl (C=O) stretch shifts from ~1680 cm⁻¹ (carboxylic acid) to ~1720 cm⁻¹ (ester) .

Q. How can contradictory thermal stability data be resolved for this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Compare decomposition onset temperatures (typically >200°C) across studies. Inconsistent data may stem from impurities or moisture content; pre-dry samples at 60°C for 24 hours before analysis. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (e.g., COX-2 inhibition via prostaglandin E₂ ELISA).

- Antimicrobial activity : Conduct microdilution assays (MIC/MBC) in Mueller-Hinton broth against Gram-positive/negative strains .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Include salicylic acid derivatives as positive controls .

Data Analysis & Experimental Design

Q. How can computational modeling predict the self-assembly behavior of this compound in liquid crystals?